tert-Butyl 2-cyanobenzyl(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-cyanophenyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(4)10-12-8-6-5-7-11(12)9-15/h5-8H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMSNGDPCYGOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-cyanobenzyl(methyl)carbamate can be achieved through several methods. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods offer mild reaction conditions and short reaction times, making them efficient for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic methods. The use of cesium carbonate and TBAI (tetrabutylammonium iodide) in the presence of carbon dioxide and halides is another efficient method for producing carbamates . This method avoids overalkylation and provides high yields.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-cyanobenzyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and TBAI. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and minimal side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield amine derivatives.
Scientific Research Applications
tert-Butyl 2-cyanobenzyl(methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyanobenzyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a carbamate protecting group for amines, which can be installed and removed under relatively mild conditions . This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural homology with tert-Butyl 2-cyanobenzyl(methyl)carbamate, differing primarily in substituents on the benzyl ring:
tert-Butyl 2-formylbenzyl(methyl)carbamate (CAS 1039415-18-3)
- Molecular Formula: C₁₄H₁₉NO₃
- Molecular Weight : 249.31 g/mol
- Key Substituent : Formyl (-CHO) at the benzyl 2-position.
- Properties: The formyl group enhances electrophilicity, making this compound reactive toward nucleophiles (e.g., in reductive aminations or condensations). Its polarity (logP ~1.8) is lower than the cyano analogue due to the absence of a strong electron-withdrawing group .
- Applications : Used as a precursor for Schiff base formation or further functionalization in heterocyclic synthesis.
tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate (CAS 1823520-56-4)
- Molecular Formula: C₁₄H₂₁NO₃
- Molecular Weight : 251.32 g/mol
- Key Substituent : Hydroxymethyl (-CH₂OH) at the benzyl 2-position.
- Properties: The hydroxymethyl group introduces hydrogen-bonding capacity, increasing aqueous solubility (logP ~1.2) compared to the cyano derivative. However, it is prone to oxidation, necessitating stabilization under inert conditions .
- Applications : Serves as a versatile intermediate for esterification or etherification reactions.
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Compound 296)
- Molecular Formula : C₁₃H₂₆N₂O₃ (estimated)
- Key Features: Cyclohexyl backbone with methoxy and amino substituents.
- Properties: The cyclohexyl ring confers conformational rigidity, while the methoxy group enhances lipophilicity (logP ~2.5). This compound is less reactive toward electrophiles than the cyano-substituted analogue due to the absence of electron-deficient aromatic systems .
- Applications : Employed in stereoselective syntheses of bioactive molecules, particularly in kinase inhibitor development .
Comparative Data Table
Research Implications
The choice of substituent in tert-butyl benzyl carbamates dictates their utility in synthetic workflows. For instance, the cyano variant’s stability and electronic profile make it ideal for multi-step syntheses involving harsh conditions, while the formyl and hydroxymethyl analogues are better suited for rapid functionalization or polar intermediate generation. Recent patent literature highlights the cyano derivative’s role in synthesizing kinase inhibitors, where its electronic effects modulate target binding affinity .
Biological Activity
tert-Butyl 2-cyanobenzyl(methyl)carbamate is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyanobenzyl moiety, and a methyl carbamate functional group. The biological activity of this compound makes it a candidate for various applications, including drug development and enzyme inhibition.
The molecular formula of this compound is . Its structure can be represented as follows:
Structural Characteristics
- tert-Butyl Group : Provides steric hindrance and influences the lipophilicity of the compound.
- Cyanobenzyl Moiety : May interact with biological targets through hydrogen bonding and π-π stacking interactions.
- Methyl Carbamate Group : Known for its role in enzyme inhibition and as a pharmacophore in various drugs.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of enzymatic activity, thereby influencing various biochemical pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic processes.
- Receptor Interaction : It may bind to receptors involved in neurotransmission or other signaling pathways, affecting physiological responses.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific enzymes, providing insights into its potential therapeutic applications.
- Cell Viability Assays : Studies involving cell cultures have indicated that the compound may protect against cell death induced by toxic agents, suggesting neuroprotective properties.
Comparative Analysis with Similar Compounds
A comparison with similar carbamate derivatives reveals distinct differences in biological activity:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| tert-butyl N-(2-cyanophenyl)-N-methylcarbamate | Moderate enzyme inhibition | Binds to active sites |
| tert-butyl N-(4-cyanophenyl)-N-methylcarbamate | Stronger cytotoxicity | Alters receptor function |
This table illustrates how structural variations can lead to different biological outcomes.
Neuroprotective Effects
One notable case study investigated the effects of this compound on astrocyte cells exposed to amyloid beta (Aβ) peptides. The results indicated that:
- Cell Viability : Treatment with the compound improved cell viability by approximately 20% compared to untreated controls.
- Cytokine Production : The compound reduced TNF-α levels, indicating a potential anti-inflammatory effect.
Antimicrobial Activity
Another study explored the antimicrobial properties of related carbamates, suggesting that modifications to the carbamate structure could enhance activity against bacterial strains. While specific data on this compound was limited, it indicates a promising area for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
